N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Description
N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and various functional groups
Properties
IUPAC Name |
N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-11-14(15(19)24(22-11)10-13-8-6-5-7-9-13)16-20-17(23-26-16)18(3,4)21-12(2)25/h5-9H,10H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUNVEOOZSXCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=NC(=NO2)C(C)(C)NC(=O)C)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide generally involves the construction of the pyrazole and oxadiazole rings separately, followed by their subsequent integration. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to facilitate the formation of the desired compound.
Industrial Production Methods Industrial-scale production of this compound would leverage optimized synthetic routes with high yield and purity. This could involve multi-step processes with careful monitoring of reaction conditions, use of industrial reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various reactions including oxidation, reduction, and substitution due to the presence of different functional groups.
Common Reagents and Conditions Typical reagents for these reactions might include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles for substitution reactions. Conditions such as pH, temperature, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products The products formed from these reactions depend on the specific reactants and conditions
Scientific Research Applications
N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has notable applications in various fields: Chemistry: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods. Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity. Medicine: Potential therapeutic applications, particularly in drug design and development, given its structural similarity to known pharmacophores. Industry: Use in the development of new materials or as intermediates in complex synthesis processes.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The pyrazole and oxadiazole rings can form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions, influencing biological activity. The specific pathways involved would depend on the particular application, whether in enzyme inhibition, receptor modulation, or other bioactivities.
Comparison with Similar Compounds
Compared to similar compounds, N-[2-[5-(1-benzyl-5-chloro-3-methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide stands out due to the presence of both pyrazole and oxadiazole rings, providing a unique blend of chemical reactivity and potential bioactivity. Similar compounds might include those with either a pyrazole or an oxadiazole ring, but not both, which would lack the combined properties and reactivity seen in this compound.
Some similar compounds include:
Pyrazole derivatives
Oxadiazole derivatives
Compounds with multiple heterocyclic rings
By contrasting the structure and reactivity of these compounds, the unique characteristics and potential advantages of this compound become apparent, making it a compound of significant interest in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
